molecular formula C8H12N6O B13367993 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine

5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine

Katalognummer: B13367993
Molekulargewicht: 208.22 g/mol
InChI-Schlüssel: UJOCHXSZBWVPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropteridine derivatives.

    Substitution: The amino and acetyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions and responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Acetyl-2-amino-5,6,7,8-tetrahydro-4-pteridinylamine include other pteridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of both acetyl and amino groups. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H12N6O

Molekulargewicht

208.22 g/mol

IUPAC-Name

1-(2,4-diamino-7,8-dihydro-6H-pteridin-5-yl)ethanone

InChI

InChI=1S/C8H12N6O/c1-4(15)14-3-2-11-7-5(14)6(9)12-8(10)13-7/h2-3H2,1H3,(H5,9,10,11,12,13)

InChI-Schlüssel

UJOCHXSZBWVPEH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCNC2=NC(=NC(=C21)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.